molecular formula C23H24N2O4S2 B2974968 N-(4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide CAS No. 1111535-75-1

N-(4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2974968
CAS No.: 1111535-75-1
M. Wt: 456.58
InChI Key: BDKLFBFGVYQSNM-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • A 4-methoxyphenyl group attached to the acetamide nitrogen, which may enhance lipophilicity and influence receptor binding.
  • A thiophen-2-ylmethyl substituent, contributing sulfur-based electronic effects and heterocyclic diversity.

While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive acetamides reported in anticancer, anti-inflammatory, and enzyme inhibition studies .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-24(31(27,28)16-14-19-7-4-3-5-8-19)18-23(26)25(17-22-9-6-15-30-22)20-10-12-21(29-2)13-11-20/h3-16H,17-18H2,1-2H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKLFBFGVYQSNM-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(CC1=CC=CS1)C2=CC=C(C=C2)OC)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)N(CC1=CC=CS1)C2=CC=C(C=C2)OC)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Methoxyphenyl Intermediate: Starting with 4-methoxyaniline, the compound is reacted with acetic anhydride to form N-(4-methoxyphenyl)acetamide.

    Sulfonylation: The intermediate is then subjected to sulfonylation using methyl sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylamino derivative.

    Vinylation: The sulfonylamino derivative undergoes a Heck reaction with styrene to introduce the phenylethenyl group.

    Thienylmethylation: Finally, the compound is reacted with thiophen-2-ylmethyl bromide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonylamino group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and sulfonylamino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Catalysts: Palladium on carbon (for Heck reaction).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide can be used as a building block for more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the materials science field, this compound could be used in the design of novel materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The phenylethenyl and sulfonylamino groups could play crucial roles in these interactions, potentially affecting signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Acetamides

Sulfonamide groups are critical for enzyme inhibition (e.g., matrix metalloproteinases (MMPs) or carbonic anhydrases). Key comparisons:

Compound Name Substituents Molecular Weight (g/mol) Key Activity Evidence Source
Target Compound 4-Methoxyphenyl, methyl-(E)-styryl sulfonamide, thiophen-2-ylmethyl ~478.56 (calculated) Hypothesized MMP/cancer activity
N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-sulfonyl)Acetamide (40) Quinazoline-sulfonyl, morpholine ~487.54 Anticancer (MTT assay, IC₅₀ < 10 µM)
2-(4-Chlorophenyl)-N-[2-(4-Methoxyphenyl)Sulfonyl-2-(Thiophen-2-yl)Ethyl]Acetamide Chlorophenyl, 4-methoxyphenyl sulfonyl, thiophen-2-yl ~480.99 Structural analogue; activity unreported
N-(5-Chloro-2-Methylphenyl)-2-[Ethyl-(4-Methylphenyl)Sulfonylamino]Acetamide Chloro-methylphenyl, ethyl-(4-methylphenyl)sulfonyl ~435.94 Synthetic intermediate; unconfirmed bioactivity

Key Insights :

  • The target compound’s styryl sulfonamide may enhance rigidity and binding specificity compared to simpler sulfonamide derivatives .
Thiophene-Substituted Acetamides

Thiophene rings modulate pharmacokinetics and receptor interactions:

Compound Name Substituents Activity Evidence Source
Target Compound Thiophen-2-ylmethyl Unknown; potential antimycobacterial
N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide Bromophenyl, thiophen-2-yl Antimycobacterial (MIC ~12.5 µg/mL)
2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(Thiophen-2-ylMethyl)Acetamide Phenoxy, pyrazole, thiophen-2-ylmethyl Cooling flavor agent

Key Insights :

  • Thiophen-2-ylmethyl groups in the target compound may improve blood-brain barrier penetration compared to simpler thiophenyl derivatives .
  • Unlike flavoring agents (e.g., ), the target’s sulfonamide and styryl groups likely redirect it toward therapeutic applications.
4-Methoxyphenyl Derivatives

The 4-methoxyphenyl group enhances solubility and binding in aryl-acetamides:

Compound Name Substituents Melting Point (°C) Activity Evidence Source
Target Compound 4-Methoxyphenyl Not reported
2-(4-(4-Methoxyphenyl)Piperazin-1-yl)-N-(4-(p-Tolyl)Thiazol-2-yl)Acetamide (13) Piperazine, p-tolylthiazole 289–290 MMP inhibition (IC₅₀ ~0.8 µM)
N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylQuinazoline-2-Sulfonyl)Acetamide (38) Quinazoline-sulfonyl, pyrrolidine Not reported Anticancer (MTT assay)

Key Insights :

  • The target’s 4-methoxyphenyl group mirrors derivatives with confirmed MMP inhibition and anticancer activity .
  • Unlike piperazine/thiazole derivatives (e.g., ), the target’s styryl sulfonamide may reduce metabolic degradation.

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